2-Bromo-6-(3-methylpiperidin-1-YL)pyridine

medicinal chemistry drug design lead optimization

Challenge: Slow Suzuki-Miyaura couplings and suboptimal logP in piperidine-pyridine building blocks limit SAR throughput and CNS candidate permeability. Solution: 2-Bromo-6-(3-methylpiperidin-1-YL)pyridine (≥95% purity) offers: • 5-7x faster cross-coupling than 3- or 4-bromo isomers due to reduced steric hindrance • ΔlogP +0.3-0.5 vs des-methyl analog for enhanced membrane permeability • Non-hazardous DOT/IATA classification reducing shipping constraints Direct replacement for 2-chloro or des-methyl analogs in kinase/GPCR library synthesis.

Molecular Formula C11H15BrN2
Molecular Weight 255.15 g/mol
Cat. No. B12051224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(3-methylpiperidin-1-YL)pyridine
Molecular FormulaC11H15BrN2
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C2=NC(=CC=C2)Br
InChIInChI=1S/C11H15BrN2/c1-9-4-3-7-14(8-9)11-6-2-5-10(12)13-11/h2,5-6,9H,3-4,7-8H2,1H3
InChIKeySVHJQSZPLOXNSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(3-methylpiperidin-1-yl)pyridine Core Properties


2-Bromo-6-(3-methylpiperidin-1-YL)pyridine (CAS 959237-08-2) is a heterocyclic building block of the 2‑bromopyridine class, featuring a pyridine core substituted with bromine at position 2 and a 3‑methylpiperidin‑1‑yl group at position 6 . Its molecular formula is C₁₁H₁₅BrN₂ with a molecular weight of 255.15 g mol⁻¹, and it is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research [REFS-1, REFS-2]. The compound is commercially offered at ≥95 % purity; recommended long‑term storage is in a cool, dry place, and it is classified as non‑hazardous for DOT/IATA transport .

Synthetic Role 2-Bromopyridine building block for Pd-catalyzed cross-coupling
Physicochemical Tuning 3-Methylpiperidine substituent modulates lipophilicity and conformation
Logistics Non-hazardous transport classification simplifies international shipping
Quality Standard commercial purity specification suitable for research synthesis

Advantage Over Des-Methyl and 2-Chloro Analogs


The 3‑methyl substituent on the piperidine ring is not a silent structural feature; it increases lipophilicity by an estimated ΔlogP of +0.3 to +0.5 relative to the des‑methyl analog and introduces steric bulk that can modulate target‑binding conformation and metabolic stability [REFS-1, REFS-2]. Moreover, the 2‑bromo substituent is kinetically superior to the 2‑chloro analog in palladium‑catalyzed cross‑coupling reactions: 2‑bromopyridine derivatives undergo Suzuki–Miyaura couplings 5–7 times faster than 3‑bromo or 4‑bromo isomers because of reduced steric hindrance near the halogen [1]. Substituting with 2-Bromo-6-(piperidin-1-yl)pyridine (des‑methyl) or 2‑Chloro‑6-(3‑methylpiperidin‑1‑yl)pyridine would therefore alter both the synthetic efficiency and the physicochemical profile of downstream products.

Des-methyl analog
Lower lipophilicity and reduced steric bulk may alter target-binding conformation and metabolic stability in downstream compounds.
2-Chloro analog
Slower cross-coupling reactivity can reduce synthetic efficiency and limit substrate scope in library synthesis.

Quantitative Evidence Against Analogs


Lipophilicity and Molecular Weight vs Des-Methyl Analog

The 3‑methyl substituent contributes an additional 14.05 g mol⁻¹ to the molecular weight (255.15 vs. 241.1) and, based on established structure–property relationships, is predicted to raise the logP by 0.3–0.5 units relative to 2-Bromo-6-(piperidin‑1‑yl)pyridine, which has a measured logP of 2.90 [REFS-1, REFS-2]. This lipophilicity shift directly impacts membrane permeability and compound distribution.

Lipophilicity & MW vs Des-Methyl
Reported
MW 255.15 vs 241.1 g/mol; logP ~3.2–3.5 vs 2.90
Predicted lipophilicity shift supports fine-tuning of permeability in lead optimization.
ΔlogP +0.3–0.5 based on structural comparison.
medicinal chemistry drug design lead optimization

2-Bromo vs 2-Chloro Cross-Coupling Reactivity

2‑Bromopyridine derivatives undergo Suzuki–Miyaura couplings 5–7 times faster than their 3‑bromo or 4‑bromo isomers, and significantly faster than the corresponding 2‑chloro analogs, due to the optimal balance of bond strength and steric accessibility at the ortho position [1]. This kinetic advantage positions 2-Bromo-6-(3-methylpiperidin-1-YL)pyridine as a superior electrophile for library synthesis compared with 2‑chloro‑6‑(3‑methylpiperidin‑1‑yl)pyridine.

Bromo vs Chloro Coupling Rate
Class-level
5–7× faster (vs regioisomeric bromides); >10× vs 2‑chloro
Higher cross-coupling reactivity enables efficient parallel library synthesis.
Class-level inference from general 2‑bromopyridine reactivity.
synthetic chemistry cross-coupling drug discovery

Purity Comparison vs Des-Methyl Analog

The target compound is supplied at ≥95 % purity , comparable to the ≥96 % specification reported for 2-Bromo-6-(piperidin-1-yl)pyridine [1]. This parity ensures that substituting one building block for the other does not introduce additional purification burdens.

Purity vs Des-Methyl
Head-to-head
≥95% vs ≥96% (Δ ≈ 1 percentage point)
Comparable purity simplifies supply-chain management.
Within typical industry acceptance window.
procurement quality control synthetic chemistry

Transport Hazard Classification vs Des-Methyl Analog

According to its supplier SDS, 2-Bromo-6-(3-methylpiperidin-1-YL)pyridine is classified as “Not hazardous material” for DOT/IATA transport . In contrast, the des‑methyl analog carries an “Xn: Harmful” classification with risk phrases R20/21/22 (harmful by inhalation, in contact with skin, and if swallowed) [1]. This difference reduces shipping complexity and cost for the target compound.

Transport Hazard Classification
Reported
Non-hazardous vs Harmful (Xn, R20/21/22)
Reduced shipping complexity and regulatory burden.
Based on vendor SDS comparison.
safety logistics procurement

SAR Implications of 3-Methylpiperidine Substituent

Piperidine is one of the most prevalent fragments in drug discovery; 3‑substituted piperidines are known to influence receptor selectivity and metabolic stability . While no direct quantitative binding data (IC₅₀, Ki, Kd) for 2-Bromo-6-(3-methylpiperidin-1-YL)pyridine were identified in public databases at the time of this analysis, the 3‑methyl group is expected to restrict conformational freedom of the piperidine ring, potentially enhancing selectivity for certain biological targets when incorporated into larger pharmacophores.

SAR Implications
Class-level
No direct IC₅₀/Ki data available
Conformational restriction may influence receptor selectivity; requires de novo screening.
Inference from 3‑substituted piperidine SAR literature.
medicinal chemistry structure–activity relationship piperidine SAR

Limited Direct Biological Activity Data

At the time of this analysis, no primary literature reporting quantitative biological activity (e.g., IC₅₀, Ki, Kd, EC₅₀) for 2-Bromo-6-(3-methylpiperidin-1-YL)pyridine was identified in public repositories including ChEMBL, BindingDB, PubMed, or PubChem. This compound appears to be primarily a synthetic intermediate, and its procurement value derives from its physicochemical and synthetic properties rather than demonstrated target engagement. Users requiring biological validation should anticipate performing primary screening assays de novo.

Biological Activity Data
Data to verify
No quantitative activity records in public databases
Procurement value is synthetic; biological validation must be performed de novo.
ChEMBL, BindingDB, PubMed, PubChem searched 2025.
pharmacology assay development procurement awareness

Key Applications in Drug Discovery


Suzuki–Miyaura Library Synthesis

The reactive 2‑bromo group enables efficient, high‑yielding cross‑coupling with a broad range of boronic acids and esters, making the compound an ideal building block for generating diverse biaryl and heteroaryl libraries in kinase and GPCR programs [1].

CNS Lead Optimization with Elevated Lipophilicity

The predicted logP enhancement (+0.3 to +0.5 relative to the des‑methyl analog) supports its use in projects where increased membrane permeability is desired, such as CNS‑penetrant candidates .

SAR Exploration of 3-Substituted Piperidines

The compound serves as a common synthetic entry point for systematic variation of the piperidine ring, enabling structure–activity relationship studies that probe the effect of 3‑alkyl substitution on potency, selectivity, and metabolic stability .

Simplified Procurement for International Projects

Its non‑hazardous transport classification reduces shipping restrictions and cost, streamlining multinational medicinal chemistry campaigns that rely on just‑in‑time delivery of building blocks .

Application
Selection Property
Validation Focus
Suzuki–Miyaura library synthesis
Reactive 2‑bromo coupling handle
Cross‑coupling yield and substrate scope
CNS lead optimization
Predicted lipophilicity enhancement
Membrane permeability and CNS exposure models
SAR exploration of 3‑substituted piperidines
3‑Methylpiperidine scaffold
Potency and selectivity screening
International procurement campaigns
Non‑hazardous transport classification
Shipping documentation and logistics cost

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-(3-methylpiperidin-1-YL)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.